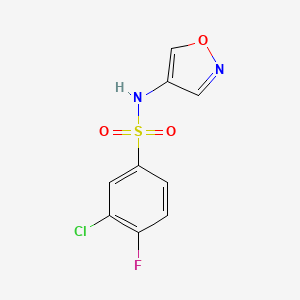![molecular formula C16H13N5O2S2 B2881559 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1903636-67-8](/img/structure/B2881559.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is an organic compound with a unique molecular structure combining elements of thieno[2,3-d]pyrimidin, benzo[c][1,2,5]thiadiazole, and carboxamide groups
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis:
React 2-methyl-4-oxothieno[2,3-d]pyrimidine with ethylamine under mild heating.
Purify the resulting product using recrystallization techniques.
Carboxamide Formation:
Use an acyl chloride derived from benzo[c][1,2,5]thiadiazole-5-carboxylic acid.
Combine the acyl chloride with the previously synthesized thieno[2,3-d]pyrimidin compound in the presence of a base like triethylamine.
Purification:
Employ column chromatography to isolate the final product.
Industrial Production Methods: Scaled-up synthesis might involve:
Optimized reaction temperatures to improve yield.
Use of continuous-flow reactors to maintain steady-state conditions.
化学反応の分析
Types of Reactions
Oxidation:
Exposure to strong oxidizing agents converts the thieno[2,3-d]pyrimidin moiety to sulfone derivatives.
Reduction:
Hydrogenation reduces the carboxamide group to an amine.
Substitution:
Electrophilic substitution on the benzo[c][1,2,5]thiadiazole ring under acidic conditions.
Common Reagents and Conditions
Oxidation: Use of m-chloroperbenzoic acid (mCPBA).
Reduction: Employing hydrogen gas with a palladium catalyst.
Substitution: Use of bromine in the presence of a Lewis acid catalyst.
Major Products Formed
From oxidation: sulfone derivatives.
From reduction: primary amines.
From substitution: halogenated derivatives.
科学的研究の応用
Chemistry:
As a reagent in organic synthesis to form complex molecular frameworks.
Biology:
Potential inhibitor in enzyme activity studies.
Medicine:
Investigated for its role in targeting cancerous cells due to its structural mimicry of nucleotides.
Industry:
Utilized in the development of semiconductors for electronic devices.
作用機序
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide acts primarily through:
Binding to Enzyme Sites: Inhibits specific enzymatic activities.
Interacting with DNA: Intercalates between DNA strands, disrupting replication.
Pathways Involved: Inhibition of pathways involving dihydrofolate reductase, affecting cell proliferation.
類似化合物との比較
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-6-carboxamide
Slight alteration in carboxamide positioning.
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Variation in the ethyl to methyl group.
Uniqueness:
The 5-carboxamide position in N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide enhances its ability to interact with specific biological targets compared to its 6-carboxamide counterpart.
The ethyl chain length impacts its binding affinity and solubility compared to its methyl analog.
Intricate, potent, and unique, this compound marks a promising candidate across scientific fields. Curious how it could fit into your latest project?
特性
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-9-18-15-11(4-7-24-15)16(23)21(9)6-5-17-14(22)10-2-3-12-13(8-10)20-25-19-12/h2-4,7-8H,5-6H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHIYMFKNXFEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluoroethyl)-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2881476.png)
amine hydrochloride](/img/structure/B2881477.png)

![2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2881483.png)

![N-[2-(3,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2881486.png)
![3-[3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2881488.png)

![N-[(1-Methylpyrazol-4-yl)methyl]-N-propan-2-ylprop-2-ynamide](/img/structure/B2881490.png)

![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)pyrazolidine-3-carboxamide](/img/structure/B2881495.png)
![Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-(diacetylamino)-1-benzothiophene-3-carboxylate](/img/structure/B2881496.png)


